N-(4-tert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide N-(4-tert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide
Brand Name: Vulcanchem
CAS No.: 671199-31-8
VCID: VC21504930
InChI: InChI=1S/C23H24N4OS/c1-23(2,3)17-9-11-18(12-10-17)24-21(28)14-15-29-22-26-25-20-13-8-16-6-4-5-7-19(16)27(20)22/h4-13H,14-15H2,1-3H3,(H,24,28)
SMILES: CC(C)(C)C1=CC=C(C=C1)NC(=O)CCSC2=NN=C3N2C4=CC=CC=C4C=C3
Molecular Formula: C23H24N4OS
Molecular Weight: 404.5g/mol

N-(4-tert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide

CAS No.: 671199-31-8

Cat. No.: VC21504930

Molecular Formula: C23H24N4OS

Molecular Weight: 404.5g/mol

* For research use only. Not for human or veterinary use.

N-(4-tert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide - 671199-31-8

Specification

CAS No. 671199-31-8
Molecular Formula C23H24N4OS
Molecular Weight 404.5g/mol
IUPAC Name N-(4-tert-butylphenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide
Standard InChI InChI=1S/C23H24N4OS/c1-23(2,3)17-9-11-18(12-10-17)24-21(28)14-15-29-22-26-25-20-13-8-16-6-4-5-7-19(16)27(20)22/h4-13H,14-15H2,1-3H3,(H,24,28)
Standard InChI Key UPXHJTJTOHYVBV-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)NC(=O)CCSC2=NN=C3N2C4=CC=CC=C4C=C3
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)NC(=O)CCSC2=NN=C3N2C4=CC=CC=C4C=C3

Introduction

Physical and Chemical Properties

Basic Properties

N-(4-tert-butylphenyl)-3-( triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide possesses specific physical and chemical properties that are essential for understanding its behavior in various environments. The key properties of this compound are summarized in Table 1 below:

PropertyValue
CAS Number671199-31-8
Molecular FormulaC23H24N4OS
Molecular Weight404.5 g/mol
Physical StateSolid (at standard conditions)
ClassificationAmide, Heterocyclic compound

Table 1: Basic physical and chemical properties of N-(4-tert-butylphenyl)-3-( triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide.

Structural Properties

The compound's structure contributes significantly to its physicochemical behavior. While specific experimental data for this exact compound is limited in the available search results, we can infer certain characteristics based on its chemical structure and by examining closely related compounds.

The presence of the triazole and quinoline rings creates a planar, aromatic system with delocalized electrons, potentially influencing the compound's absorption spectrum and interactions with biological targets. The sulfanyl group introduces a point of rotational freedom in the molecule, which may impact its conformational flexibility and binding capabilities.

Predicted Physicochemical Properties

Based on the structure of N-(4-tert-butylphenyl)-3-( triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide and data from related compounds, certain physicochemical properties can be predicted. While the search results don't provide specific computational properties for this exact compound, we can look at the closely related compound N-(4-tert-butylphenyl)-3-[(5-methyl- triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanamide for comparison:

PropertyExpected Value
XLogP3Approximately 5-6 (high lipophilicity)
Hydrogen Bond Donor CountLikely 1 (from NH of amide)
Hydrogen Bond Acceptor CountApproximately 4 (from N and O atoms)
Topological Polar Surface Area~80-90 Ų
Rotatable Bond Count5-7

Table 2: Predicted physicochemical properties of N-(4-tert-butylphenyl)-3-( triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide, estimated based on structurally similar compounds .

Synthesis and Preparation

Characterization Techniques

The characterization of N-(4-tert-butylphenyl)-3-( triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide typically involves several analytical techniques to confirm its structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be essential for structural confirmation, providing information about the hydrogen and carbon environments within the molecule.

  • Mass Spectrometry (MS): This technique would verify the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: This would identify key functional groups, particularly the amide carbonyl stretching vibration.

  • Elemental Analysis: This would confirm the percentages of carbon, hydrogen, nitrogen, oxygen, and sulfur in the compound.

  • X-ray Crystallography: If crystalline material can be obtained, this would provide definitive structural confirmation.

Research Status and Future Directions

Current Research Context

N-(4-tert-butylphenyl)-3-( triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide appears in research contexts primarily as a compound of interest for medicinal chemistry applications. The available literature suggests that this compound is part of a broader investigation into heterocyclic compounds with potential therapeutic applications.

Research on related compounds indicates interest in developing novel agents with improved efficacy and reduced side effects for conditions such as allergies and inflammation. For example, the reduced sedative effects observed with certain triazoloquinazolines compared to standard antihistamines highlight the potential for developing medications with improved side effect profiles .

Future Research Opportunities

Several promising avenues for future research on N-(4-tert-butylphenyl)-3-( triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide include:

  • Comprehensive biological screening to determine its specific activities against various targets

  • Structure-activity relationship studies through the synthesis of analogs with modifications at different positions

  • Investigation of potential applications in fields such as oncology or neurology

  • Detailed mechanistic studies to understand its interactions with biological systems

  • Optimization of synthetic routes to improve yield and purity

These research directions could potentially lead to the development of novel therapeutic agents with improved properties compared to existing medications.

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